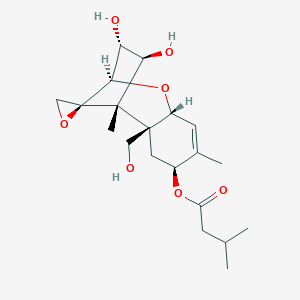

T-2 triol

Description

Contextualization of T-2 Triol as a Key Metabolite of T-2 Toxin

This compound is classified as a type A trichothecene (B1219388) mycotoxin and is an active metabolite of T-2 toxin. uni.luuni.lunih.govnih.govnih.gov Its formation occurs in vivo primarily through the metabolic process of hydrolysis, specifically the deacetylation of T-2 toxin. fumizol.hunih.govnih.govbidd.group This biotransformation is a significant aspect of T-2 toxin's fate within organisms. In mammals, metabolic reactions, including ester hydrolysis and hydroxylation, lead to the formation of various metabolites. fumizol.hu this compound, along with HT-2 toxin, T-2 tetraol, and neosolaniol (B1681912), are among the major metabolites identified. caymanchem.combidd.group

Studies in human cells, such as HepG2 cells, have demonstrated the rapid metabolization of T-2 toxin into these products. bidd.group For instance, in HepG2 cells, this compound reached its maximum concentration at 2 hours post-exposure, and its levels subsequently decreased as it was further biotransformed into T-2 tetraol. bidd.group The presence of this compound has also been detected in human urine samples, with one study reporting its occurrence in 56% of samples collected from a South Italian population. Furthermore, this compound has been identified as a co-contaminant, albeit in low concentrations, in oat samples alongside T-2 and HT-2 toxins.

The metabolic pathways of T-2 toxin in different organisms are complex. While ester cleavages are performed by the mammal itself, some metabolic reactions are influenced by the gut microflora, leading to species- and pH-dependent metabolite formation. fumizol.hu this compound and T-2 tetraol are thought to be formed via acetylcholine (B1216132) esterases. fumizol.hu

Significance of this compound in Mycotoxin Research and Risk Assessment

Research findings indicate that this compound exhibits cytotoxic activity in in vitro studies, influencing cellular processes such as the breakdown of polyribosomes and the inhibition of polypeptide chain elongation in eukaryotes. uni.lu While generally considered less potent than the parent T-2 toxin, its biological activity necessitates its inclusion in mycotoxin studies. nih.govnih.gov The detection of this compound in human biomonitoring studies underscores its relevance as a biomarker of exposure to T-2 toxin. Therefore, analyzing for this compound, alongside other metabolites like HT-2 toxin and T-2 tetraol, is important for a more accurate risk characterization of these natural contaminants in food and feed. uni.luhmdb.cabidd.group

Table 1: Key Chemical Properties of T-2 Toxin and this compound

| Property | T-2 Toxin | This compound |

| Molecular Formula | C₂₄H₃₄O₉ uni.lu | C₂₀H₃₀O₇ uni.luuni.lu |

| Molecular Weight | 466.5 g/mol | 382.5 g/mol uni.luuni.lu |

| CAS Number | 21259-20-1 fumizol.hu | 34114-98-2 uni.luuni.lunih.gov |

| PubChem CID | 5284461 uni.lu | 13797589 |

| Role | Parent Mycotoxin | Key Metabolite of T-2 Toxin uni.luuni.lunih.govnih.gov |

Table 2: Prevalence of T-2 and Key Metabolites in Human Urine Samples (South Italy)

| Compound | Prevalence in Samples (%) | Mean Concentration (ng/mg Crea) |

| T-2 Toxin | 21 | 1.34 |

| 3′-OH-T-2 | 99.7 | Not specified |

| This compound | 56 | Not specified |

| HT-2 Toxin | 30 | Not specified |

Table 3: T-2 Toxin and Metabolite Concentrations in HepG2 Cells Over Time (nM) (Initial T-2 Toxin Exposure: 60 nM)

| Time (h) | T-2 Toxin (nM) bidd.group | HT-2 Toxin (nM) bidd.group | This compound (nM) bidd.group | T-2 Tetraol (nM) bidd.group | Neosolaniol (nM) bidd.group |

| 0 | 60 | 0 | 0 | 0 | 0 |

| 1 | Rapid decrease | 27.4 ± 3.5 (cell) | 0.82 ± 0.2 (cell) | Not detected | Not detected |

| 2 | >90% metabolized | Not specified | 1.7 ± 0.4 (max) | Not specified | Not specified |

| 6 | Not detected | 44.4 ± 3.9 (cell) | Significantly reduced | Time-dependent increase | Time-dependent increase |

| 24 | Not detected | 39.9 ± 2.1 (cell) | Not detected | Time-dependent increase | Time-dependent increase |

Properties

IUPAC Name |

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAUKBBLCGQHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97373-21-2, 34114-98-2 | |

| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T2 Triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Biotransformation Pathways and Kinetics of T 2 Toxin to T 2 Triol

Enzymatic Pathways Leading to T-2 Triol Formation

The conversion of T-2 toxin to this compound is a multi-step hydrolytic process mediated by several enzyme systems. This biotransformation involves the cleavage of ester bonds at the C-4, C-8, and C-15 positions of the T-2 molecule. wikipedia.org The primary sequence of these reactions typically begins with deacetylation at C-4 to yield HT-2 toxin, which is then further metabolized. nih.gov The formation of this compound (also known as 15-decalonectrin) proceeds via the hydrolysis of the isovaleryl group at the C-8 position of HT-2 toxin. researchgate.net This sequence highlights the central role of hydrolytic enzymes in the metabolic fate of T-2 toxin.

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in Phase I metabolism of a wide range of xenobiotics, including the T-2 toxin. researchgate.net Their primary role in T-2 toxin metabolism is hydroxylation, particularly at the 3'-position of the isovaleryl group, leading to metabolites such as 3'-hydroxy-T-2 (3'-OH-T-2) and 3'-hydroxy-HT-2 (3'-OH-HT-2). mdpi.comnih.gov While hydroxylation is a key pathway for T-2 metabolism, the direct role of CYP450 enzymes in the hydrolytic conversion to this compound is considered subordinate to that of esterases. researchgate.net

Esterases, particularly carboxylesterases, are the principal enzymes responsible for the hydrolytic biotransformation of T-2 toxin into its various metabolites, including this compound. wikipedia.orgnih.gov These enzymes catalyze the cleavage of the ester linkages at the C-4, C-8, and C-15 positions. The metabolic cascade begins with the rapid hydrolysis of the acetyl group at C-4, converting T-2 toxin to its major metabolite, HT-2 toxin. asm.orgnih.gov

Further enzymatic action by esterases on HT-2 toxin leads to the cleavage of the isovaleryl group at C-8, resulting in the formation of this compound. wikipedia.orgresearchgate.net The final hydrolysis step involves the removal of the acetyl group at C-15 from this compound to produce T-2 tetraol. nih.gov Studies utilizing esterase inhibitors have confirmed the central role of these enzymes; in the presence of such inhibitors, the metabolism of T-2 toxin is significantly impeded and shifts towards hydroxylation pathways. nih.gov This demonstrates that esterase-mediated hydrolysis is the predominant route for the formation of this compound.

Species-Specific Metabolic Profiles and this compound Production In Vivo

The in vivo metabolism of T-2 toxin exhibits significant variation among different animal species, which affects the rate and profile of this compound production. mdpi.com These differences are largely attributed to variations in the activity and expression of metabolic enzymes like esterases and cytochrome P450s. nih.gov

In general, T-2 toxin is rapidly absorbed and metabolized, with HT-2 toxin being the predominant metabolite across most species. mdpi.comnih.gov However, the extent of further hydrolysis to this compound and T-2 tetraol, as well as the formation of hydroxylated and conjugated metabolites, differs significantly. For example, studies with liver microsomes have shown that chickens have a lower capacity to metabolize and conjugate T-2 toxin compared to other species like swine, goats, cows, and rats. mdpi.com Ruminants such as cattle are considered less sensitive to T-2 toxin, partly because the microbial population in the rumen can effectively hydrolyze and de-epoxidize the toxin before it is absorbed systemically. nih.govmdpi.com

| Species | Primary Metabolic Pathways | Major Metabolites Detected In Vivo | Reference |

|---|---|---|---|

| Rat | Hydrolysis, Hydroxylation | HT-2, this compound, T-2 tetraol, 3'-OH-T-2, 4-deacetylneosolaniol | mdpi.comnih.gov |

| Pig | Hydrolysis, Hydroxylation | HT-2, 3'-OH-HT-2, this compound | mdpi.comresearchgate.net |

| Cow (Ruminant) | Microbial degradation (hydrolysis, de-epoxidation), Hepatic metabolism (hydrolysis, glucuronidation) | HT-2, T-2-3-GlcA, Deepoxy metabolites | mdpi.comnih.gov |

| Chicken | Hydrolysis, Hydroxylation (lower capacity) | HT-2, 3'-OH-T-2, this compound | mdpi.comnih.govmedchemexpress.com |

| Human | Hydrolysis, Glucuronidation | HT-2, HT-2-3-GlcA, Neosolaniol (B1681912) | mdpi.comasm.org |

In Vitro Metabolic Studies of T-2 Toxin and this compound Formation in Cellular Systems

In vitro models, including subcellular fractions (microsomes, S9) and various cell cultures, have been instrumental in elucidating the metabolic pathways of T-2 toxin. These systems allow for the detailed study of metabolite formation kinetics and the identification of the enzymes involved. mdpi.comdtic.mil

Studies using liver S9 fractions and microsomes from different species have consistently shown that hydrolysis is the main metabolic route, with HT-2 being the primary product. mdpi.comnih.gov The subsequent formation of this compound and T-2 tetraol is also observed, confirming the sequential hydrolysis pathway. nih.gov

Cell-based assays have provided further insights into the cellular processing of T-2 toxin. For instance, in human hepatoma (HepG2) cells, T-2 toxin is rapidly metabolized (>90% within the first 2 hours), with HT-2 being the main biotransformation product. nih.gov In this system, this compound was observed to reach its maximum concentration at 2 hours post-exposure, after which its levels declined, corresponding with an increase in T-2 tetraol. nih.gov This suggests a precursor-product relationship where this compound is an intermediate metabolite. Similar metabolic capabilities have been observed in other cell types, such as primary human renal proximal tubule epithelial cells, which can convert T-2 toxin to HT-2 and subsequently to neosolaniol. nih.gov

| In Vitro System | Key Findings on this compound Formation | Other Major Metabolites | Reference |

|---|---|---|---|

| Rat Liver S9 Fraction | This compound is not directly formed but is preceded by HT-2 and 4-deacetylneosolaniol. | HT-2, T-2 tetraol, 4-deacetylneosolaniol | nih.gov |

| Human Liver Microsomes | Primarily hydrolysis to HT-2 by carboxylesterases. | HT-2, 3'-OH-T-2 | mdpi.comresearchgate.net |

| HepG2 Cells (Human) | This compound concentration peaked at 2 hours of exposure before being converted to T-2 tetraol. | HT-2 (main metabolite), T-2 tetraol, Neosolaniol | nih.gov |

| Primary Rat Hepatocytes | T-2 was completely metabolized within 4 hours. | HT-2, 3'-hydroxy T-2, 3'-hydroxy HT-2, Glucuronide conjugates | dtic.mil |

| Human Renal Proximal Tubule Epithelial Cells (RPTEC) | Metabolism to HT-2 and further to neosolaniol was observed. | HT-2, Neosolaniol | nih.gov |

Microbiome-Mediated Biotransformation of T-2 Toxin and Deepoxy this compound Formation

The gut microbiome plays a significant role in the biotransformation of T-2 toxin, particularly in ruminant animals. nih.gov Microorganisms in the gastrointestinal tract can perform detoxification reactions that are not typically carried out by host enzymes. The most critical of these is the de-epoxidation of the 12,13-epoxy ring, which is essential for the toxicity of trichothecenes. mdpi.com This reaction leads to the formation of deepoxy metabolites, which are significantly less toxic than the parent compound. researchgate.net

While de-epoxidation is a primary detoxification pathway, gut microbes can also perform hydrolysis. Studies have shown that chicken intestinal microbes can deacetylate T-2 toxin. mdpi.com Specific soil bacteria, such as Curtobacterium sp., have been shown to assimilate T-2 toxin by first deacetylating it to HT-2 toxin and then biotransforming this metabolite into this compound. researchgate.net This particular bacterium accomplishes the conversion to this compound without the formation of neosolaniol or T-2 tetraol, indicating a specific enzymatic pathway. researchgate.net The formation of deepoxy this compound, therefore, would involve both microbial hydrolysis of the ester groups and de-epoxidation of the trichothecene (B1219388) core, representing a significant detoxification pathway. mdpi.com

Molecular and Cellular Toxicodynamics of T 2 Triol

Interaction with Ribosomal Subunits and Protein Synthesis Inhibition

Trichothecene (B1219388) mycotoxins, including T-2 toxin, are well-established inhibitors of eukaryotic protein synthesis. Their primary molecular target is the 60S ribosomal subunit, where they interfere with peptidyl transferase activity, thereby preventing polypeptide chain initiation and elongation. mdpi.comresearchgate.netsid.irmdpi.comwhiterose.ac.uk This inhibition of protein synthesis is considered a major cytotoxic effect of these compounds, leading to secondary disruptions in nucleic acid synthesis and ultimately, apoptosis. mdpi.comresearchgate.netsid.irmdpi.com

While direct studies focusing solely on T-2 triol's interaction with ribosomal subunits and its specific role in protein synthesis inhibition are less extensively documented in the provided literature, its structural relationship as a metabolite of T-2 toxin suggests that it may contribute to these effects. The presence of the 12,13-epoxy ring, a characteristic feature of trichothecenes crucial for their toxicological activity, is retained in this compound, implying a potential for similar ribosomal targeting. wikipedia.org

Induction of Oxidative Stress and Reactive Oxygen Species Generation

This compound has been directly shown to induce oxidative stress and increase the generation of reactive oxygen species (ROS) in cellular models. Studies in HepG2 cells demonstrated that exposure to this compound, alongside T-2 toxin and T-2 tetraol, led to a significant increase in intracellular ROS levels. nih.gov This accumulation of ROS indicates that oxidative stress is a key underlying mechanism in the cytotoxicity exerted by this compound. nih.gov

Oxidative stress results from an imbalance between the production of ROS and the antioxidant defense systems within a cell, leading to damage to cellular biomolecules such as lipids, proteins, and DNA. mdpi.com The induction of ROS by this compound contributes to cellular toxicity by initiating lipid peroxidation and potentially altering cellular signaling pathways. mdpi.commdpi.com

Table 1: Effect of this compound and Related Mycotoxins on Intracellular ROS Levels and Cell Viability in HepG2 Cells

| Mycotoxin | Concentration Range (nM/µM) | Effect on Intracellular ROS Levels (HepG2 cells, 24h) | Effect on Cell Viability (HepG2 cells, 24h) | Citation |

| This compound | 0.12, 0.25, 0.45 µM | Increased | Reduced (23-77%) | nih.gov |

| T-2 toxin | 7.5, 15, 30 nM | Increased | Reduced (10-70%) | nih.gov |

| T-2 tetraol | 0.45, 0.9, 1.7 µM | Increased | Reduced (10-70%) | nih.gov |

Note: Data extracted from a study on HepG2 cells, showing this compound's direct contribution to ROS generation and cytotoxicity. nih.gov

Mechanisms of Apoptotic Cell Death Induction by this compound

Studies involving this compound, often in combination with other mycotoxins like HT-2 toxin and neosolaniol (B1681912), have shown increased apoptosis rates in various cell types. mdpi.com This suggests that this compound, as part of the mycotoxin exposure profile, contributes to the initiation of programmed cell death. The mechanisms typically involve an increase in the Bax/Bcl-2 ratio, activation of caspases (e.g., caspase-3), and cleavage of PARP-1, all hallmarks of the apoptotic cascade. researchgate.netnih.govmdpi.com The reduction in cell viability observed with this compound exposure is consistent with its role in inducing or facilitating apoptotic processes. nih.gov

Disruption of Mitochondrial Function and Bioenergetics

Mitochondrial dysfunction is a critical aspect of trichothecene-induced toxicity, and this compound contributes to this disruption. Exposure to this compound, particularly in studies involving co-exposure with other mycotoxins, has been associated with a decrease in adenosine (B11128) triphosphate (ATP) content and a reduction in mitochondrial membrane potential (MMP). mdpi.com These changes are indicative of impaired mitochondrial function and bioenergetics. mdpi.commdpi.comsemanticscholar.org

The disruption of mitochondrial function by this compound and related mycotoxins can lead to energy depletion within the cell, a key factor in triggering cell death pathways. mdpi.comsemanticscholar.org This mechanism is often intertwined with the generation of reactive oxygen species, as dysfunctional mitochondria are a significant source of ROS, further exacerbating cellular damage. researchgate.netmdpi.comnih.govresearchgate.net

Modulation of Intracellular Signaling Cascades

The toxic effects of trichothecenes, including T-2 toxin, involve the modulation of various intracellular signaling cascades that regulate cellular responses such as inflammation, stress, and cell death. Key pathways implicated include the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, ERK), the Nrf2/HO-1 pathway, and the NF-κB pathway. mdpi.comnih.govresearchgate.netacs.orgnih.gov

While direct studies focusing exclusively on this compound's isolated modulation of these specific signaling cascades are not explicitly detailed in the provided information, its role as a metabolite of T-2 toxin suggests an indirect or contributory influence. Given that this compound induces oxidative stress, it is likely to influence downstream signaling pathways that are responsive to ROS, such as the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, and potentially MAPK and NF-κB pathways involved in inflammatory and apoptotic responses. researchgate.netacs.orgnih.gov

Organ and Systemic Pathological Manifestations Associated with T 2 Triol Exposure

Immunotoxicological Effects and Immunomodulation

While T-2 toxin is well-known for its profound immunotoxicological effects, including suppression of humoral and cellular immune responses and damage to lymphoid tissues europa.eunih.gov, specific detailed findings concerning T-2 triol's direct immunotoxicological effects are limited in the available literature. However, this compound has been identified, along with T-2 toxin and T-2 tetraol, as capable of activating stress-activated kinases such as c-Jun N-terminal kinase 1 (JNK1) and p38MAPK (SAPK2) europa.euresearchgate.net. The activation of these MAP kinases can signal cellular responses that may involve cell survival or death pathways europa.eu.

Neurotoxicological Consequences and Neural Cellular Responses

Direct and specific neurotoxicological consequences attributed solely to this compound are not extensively detailed in the provided research. The broader context of T-2 toxin neurotoxicity involves mechanisms such as oxidative stress, mitochondrial dysfunction, and the ability to cross the blood-brain barrier caymanchem.comnih.govplos.org. While this compound is a metabolite, specific studies isolating its direct impact on neural cellular responses or inducing neurotoxicological outcomes are not prominently featured.

Gastrointestinal Tract Integrity and Enterotoxic Effects

Specific research focusing solely on the enterotoxic effects and impact on gastrointestinal tract integrity directly caused by this compound is limited. T-2 toxin, the parent compound, is known to damage intestinal mucosa, disrupt intestinal structure and barrier function, and induce oxidative stress, inflammatory responses, and apoptosis in intestinal epidermal cells acs.orgmdpi.comnih.gov. While this compound is a metabolite formed during the detoxification of T-2 toxin in mammals europa.euresearchgate.netinchem.orgmdpi.commdpi.com, its isolated contribution to gastrointestinal pathology is not widely elaborated upon in the provided sources.

Reproductive System Disruptions and Cellular Responses

Information specifically detailing reproductive system disruptions and cellular responses directly caused by this compound is sparse. A safety data sheet for this compound mentions "Reproductive toxicity, incl. hazards to reproductive systems, and pregnancy and the offspring" fermentek.com. However, the specific details regarding the nature and extent of these hazards are not provided within the scope of the search results. In the broader context of T-2 toxin, it has been shown to induce reproductive toxicity, including decreased fertility, disruption of reproductive organ structures and functions, and loss of gametogenesis mdpi.comresearchgate.net. T-2 toxin and its metabolites, including this compound, have been observed to induce apoptosis and oxidative stress in various cell types mdpi.commdpi.com. In HepG2 cells, this compound exposure was found to increase intracellular reactive oxygen species (ROS) levels, indicating its role in oxidative stress, and to reduce cell viability in a concentration-dependent manner mdpi.com.

Table 1: Cytotoxic Effects of this compound on HepG2 Cells (24h exposure)

| Compound | Effect on Cell Viability (Range) mdpi.com | ROS Production Increase mdpi.com |

| This compound | 23% to 77% decrease | 21.75% |

| T-2 Toxin | 10% to 70% decrease | 17.79% to 27.92% |

| T-2 Tetraol | 10% to 70% decrease | 23.09% to 40.81% |

Advanced Analytical Methodologies for T 2 Triol Detection and Quantification

High-Resolution Liquid Chromatography-Mass Spectrometry for T-2 Triol Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and LC coupled to Quadrupole-Time-of-Flight Mass Spectrometry (LC-Q-TOF MS), is a widely employed and highly sensitive method for the determination of this compound and its related metabolites wikipedia.orgnih.gov. LC-MS/MS is recognized as a suitable instrument technique for this compound analysis in various matrices, including milk and layer feed samples wikipedia.orgnih.gov.

Recent studies have utilized Ultra-High Performance Liquid Chromatography (UHPLC) coupled to Q-Orbitrap-HRMS for investigating the metabolic profile of T-2 toxin and its modified forms, including this compound, in human urine samples. This approach allows for the identification and quantification of metabolites with high accuracy, leveraging the capabilities of HRMS for retrospective data analysis and suspect screenings. For instance, in a study evaluating T-2 biotransformation in HepG2 cells, LC-Q-TOF MS enabled the structural elucidation and quantification of T-2 and its metabolites, including this compound. The method involved optimizing compound-dependent MS parameters and assessing accuracy by comparing exact mass measurements to theoretical masses, often forming stable ammonium (B1175870) adducts in positive electrospray ionization (ESI) mode with high accuracy (mass error < 2 ppm).

A sensitive LC-ESI-MS/MS method has been developed for the simultaneous determination of T-2 toxin, HT-2 toxin, neosolaniol (B1681912), this compound, and T-2 tetraol in layer feed. This method utilized a Pursuit XRs Ultra 2.8 HPLC column with ammonium acetate (B1210297) and methanol (B129727) as eluents, detecting mycotoxins in multiple reaction monitoring (MRM) mode using ammonium adducts as precursor ions.

Gas Chromatography-Mass Spectrometry Approaches for this compound Analysis

While Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are generally preferred for trichothecene (B1219388) mycotoxins due to their polarity, Gas Chromatography-Mass Spectrometry (GC-MS) also represents a suitable technique for the analysis of this compound wikipedia.org. GC-MS has been employed in the broader context of stable isotope dilution assays for the quantitation of type A trichothecenes in food and feed. However, specific detailed protocols for this compound analysis predominantly highlight LC-MS-based methods in recent literature.

Development and Validation of Immunoanalytical Methods for this compound

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer rapid and high-throughput screening capabilities for mycotoxins, including those related to this compound. While many commercial ELISA kits are designed primarily for T-2 toxin and HT-2 toxin, they often exhibit some degree of cross-reactivity with this compound, albeit typically at lower percentages. For example, some T-2 toxin ELISA kits show cross-reactivity with this compound ranging from 0.35% to 3.5%.

The development of specific immunoassays for this compound, or assays with improved cross-reactivity, is an ongoing area of research. Validation parameters for immunoassays typically include sensitivity (e.g., Limit of Detection, LOD; Limit of Quantification, LOQ), recovery rates, linearity, and precision (intra-assay and inter-assay).

Table 1: Typical Cross-Reactivity of T-2 Toxin ELISA Kits with this compound

| Analyte | Cross-Reactivity (%) | Source |

| T-2 Toxin | 100 | |

| HT-2 Toxin | 3% - 78% | |

| This compound | 0.35% - 3.5% | |

| T-2 Tetraol | 0.07% - <0.1% |

Application of Stable Isotope-Labeled Standards for Enhanced this compound Quantification

Stable isotope-labeled standards are indispensable for achieving accurate and reliable quantification of this compound and its metabolites, particularly in complex biological and food matrices. The use of uniformly [13C]-labeled analogues, such as U-[13C20]-T-2 triol, serves as an internal standard in LC-MS/MS methods. These labeled standards mimic the physicochemical behavior of the target analyte, allowing for accurate calibration curves and compensation for matrix effects and potential losses during sample preparation.

Stable Isotope Dilution Assays (SIDAs) employing carbon-13-labeled this compound are crucial for the simultaneous quantification of type A trichothecenes in foods and feeds. The synthesis of these labeled standards, often involving [13C]-acetylation of this compound, enables the development of highly sensitive methods with low detection and quantification limits, excellent recovery, and good precision in inter-assay studies. The chemical and chromatographic properties of stable isotope-labeled internal standards are identical to those of the target toxins, making them effective in compensating for matrix effects.

Sample Preparation and Matrix Effects in this compound Analysis

Effective sample preparation is a critical step in the accurate analysis of this compound, as it aims to extract the analyte efficiently while minimizing co-extraction of matrix compounds that can interfere with detection. Matrix effects, which include signal suppression or enhancement (SSE), poor chromatography, and incomplete recovery, are common challenges in mycotoxin analysis by mass spectrometry.

Common extraction solvents for this compound and related trichothecenes include mixtures of organic solvents like acetonitrile (B52724) or methanol with water, often with the addition of formic or acetic acid to enhance extraction efficiency. The choice of solvent depends on factors such as the number of analytes, their polarity range, and stability. Physical techniques like rotation, sonication, or shaking are employed for analyte extraction.

Following extraction, a clean-up step is often necessary to reduce matrix interference. Solid-phase extraction (SPE) cartridges, such as MycoSep 227 columns, and immunoaffinity columns are widely used for this purpose. Studies have compared the performance of different clean-up methods, with some showing better recovery rates for this compound and other metabolites. The application of stable isotope-labeled internal standards is a robust strategy to compensate for residual matrix effects that cannot be entirely eliminated during sample preparation.

Emerging Research Avenues and Future Perspectives for T 2 Triol Investigation

Elucidation of T-2 Triol's Specific Enzyme Kinetics and Metabolic Pathways

This compound is a major phase I metabolite formed during the detoxification of T-2 toxin in biological systems. The metabolism of T-2 toxin generally involves hydroxylation, hydrolysis, and de-epoxidation reactions in Phase I, followed by conjugation reactions in Phase II nih.gov. Key enzymes, such as cytochrome P450 (CYP450) enzymes, are significant contributors to Phase I metabolism, while glucuronidation is a common Phase II conjugation pathway nih.gov.

Studies on human urine samples have frequently detected this compound, indicating its prevalence as a metabolite following T-2 toxin exposure. For instance, in a study of human urine samples from South Italy, this compound was found in 56% of the samples, alongside other T-2 toxin metabolites like 3'-OH-T-2 (99.7%) and HT-2 (30%). HT-2 toxin itself is a primary metabolite of T-2 toxin, formed by the hydrolysis of the acetyloxy group at the 4S position. Future research needs to focus on the specific enzyme kinetics governing the formation and further metabolism of this compound itself, beyond its role as a general T-2 toxin metabolite. This includes identifying the precise enzymes and pathways responsible for its subsequent degradation or conjugation, which could offer insights into individual variations in mycotoxin susceptibility and detoxification capacities.

Table 1: Prevalence of T-2 Toxin Metabolites in Human Urine Samples

| Metabolite | Prevalence (%) |

| 3'-OH-T-2 | 99.7 |

| This compound | 56 |

| HT-2 | 30 |

| Neosolaniol (B1681912) (NEO) | 21 |

Investigation of this compound's Role in Mycotoxin Co-Contamination and Synergistic Effects

Mycotoxin contamination in food and feed is often characterized by the co-occurrence of multiple mycotoxins, which can lead to complex and potentially synergistic toxic effects that are greater than the sum of their individual toxicities. This compound, as a metabolite, is frequently detected alongside its parent T-2 toxin and other related mycotoxins and their metabolites.

Development of Innovative In Vitro and In Vivo Models for Comprehensive this compound Toxicological Assessment

Current toxicological assessments of T-2 toxin and its metabolites often employ in vitro models like human liver microsomes for metabolic studies and cell lines such as IPEC-J2 cells to investigate cytotoxicity and intestinal barrier integrity nih.gov. While these models provide valuable insights into the general toxicity and metabolic fate of T-2 toxin, there is an emerging need for innovative and specific in vitro and in vivo models tailored for the comprehensive toxicological assessment of this compound itself.

Developing advanced models that can specifically evaluate the independent toxicological profile of this compound, rather than solely as a metabolite of T-2 toxin, is crucial. This could involve creating genetically modified cell lines that express specific enzymes involved in this compound metabolism or utilizing organ-on-a-chip technologies to better mimic human physiological responses. In vivo studies using animal models specifically designed to investigate the effects of this compound exposure, potentially at environmentally relevant concentrations, would provide a more complete picture of its toxicological impact and help differentiate its effects from those of its parent compound.

Exploration of Bioremediation and Detoxification Strategies Targeting this compound Formation or Elimination

Strategies for mitigating mycotoxin contamination often focus on preventing their formation or detoxifying them in contaminated matrices. T-2 toxin, for instance, is known to be resistant to degradation under high temperature and UV light but can be effectively deactivated in strong acidic or alkaline environments. Furthermore, certain microorganisms, including coexisting fungi or bacteria, possess the ability to detoxify T-2 toxin by altering its chemical structure. Notably, Lactobacillus species and Saccharomyces cerevisiae strains have demonstrated a significant capacity to decrease T-2 toxin concentrations in in vitro studies. The detoxification mechanisms observed for other trichothecenes, such as deoxynivalenol (B1670258) (DON) by gut microbiota, also offer promising avenues for exploring similar strategies for T-2 toxin and its metabolites, including this compound.

However, research specifically targeting the bioremediation or direct detoxification of this compound is still in its nascent stages. Future efforts should aim to identify and characterize microbial strains or enzymatic systems that can specifically degrade or transform this compound, either to prevent its accumulation or to eliminate it from contaminated food and feed sources. This could involve screening a wider range of microorganisms, exploring novel enzymatic pathways, or developing genetically engineered organisms for enhanced detoxification capabilities.

Assessment of this compound Biomarkers and Human Biomonitoring Applications

Human biomonitoring plays a crucial role in assessing mycotoxin exposure in populations by measuring biomarkers in bodily fluids. This compound has emerged as a relevant biomarker of T-2 toxin exposure, having been detected in human urine samples with a notable prevalence. It has also been identified in human breast milk, indicating potential maternal and neonatal exposure.

The development of robust analytical methods is essential for effective biomonitoring. Techniques combining QuEChERS extraction with ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS) have proven effective for the simultaneous identification of mycotoxins and their metabolites, including this compound, in complex matrices like human breast milk. While the detection of this compound and other metabolites in urine provides valuable insights into exposure levels, a limitation in comprehensive analysis has been the lack of commercially available glucuronidated metabolites of T-2 and HT-2 toxins. Future research should prioritize the synthesis and availability of these conjugated metabolites to enable more complete and accurate human biomonitoring, thereby improving risk assessment models for T-2 toxin and its derivatives.

Contribution of this compound to Specific Disease Pathologies Beyond Acute Mycotoxicoses

T-2 toxin is well-documented for its acute toxic effects, which include feed refusal, vomiting, hemorrhages, stomach necrosis, dermatitis, and the severe gastrointestinal disorder known as alimentary toxic aleukia (ATA). Chronic exposure to T-2 toxin can lead to growth inhibition and immune system damage in animals. Furthermore, trichothecenes, including T-2 toxin, have been linked to increased infection rates, DNA damage, and the induction of apoptosis, and in children, chronic exposure to trichothecenes can lead to bone marrow failure nih.gov.

Q & A

Basic Research Questions

Q. How is T-2 triol identified and quantified in biological tissues, and what are the limitations of current analytical methods?

- Methodology : this compound is quantified using HPLC-MS/MS with optimized parameters (e.g., linear equation: , recovery rate: 97.0–102.0%) . However, in rat tissue studies, this compound often falls below detection limits due to rapid metabolism or instability, necessitating high-sensitivity instrumentation and validation with ELISA or secondary derivatization techniques .

- Key Data :

| Parameter | Value |

|---|---|

| Detection Limit (HPLC-MS/MS) | 2 ng/mL |

| Recovery Rate | 97.0–102.0% |

| Correlation Coefficient (R²) | 0.9999 |

Q. What is the metabolic relationship between T-2 toxin and this compound, and how does this impact toxicity assessments?

- Methodology : this compound is a secondary metabolite formed via sequential deacetylation of T-2 toxin (T-2 → HT-2 → this compound → T-2 tetraol). Its lower toxicity (20x less toxic than T-2 toxin) suggests partial detoxification during metabolism. Studies use in vitro hepatocyte models and isotopic labeling to track hydroxylation and hydrolysis pathways .

- Critical Insight : Interspecies differences exist; e.g., ruminants metabolize T-2 toxin more efficiently due to rumen microbiota, reducing this compound accumulation .

Q. What pharmacokinetic parameters define this compound in avian models, and how do these inform experimental dosing?

- Methodology : In broiler chickens, this compound exhibits a half-life () of 9.6 minutes and peak plasma concentration () of 563 ng/mL. These parameters require serial blood sampling and LC-MS/MS validation to account for rapid clearance .

Advanced Research Questions

Q. Why are this compound and its derivatives inconsistently detected across tissue types, and how can experimental designs address this?

- Methodology : In rat skeletal systems, this compound was undetectable despite confirmed T-2/HT-2 presence, likely due to rapid conversion to T-2 tetraol or tissue-specific efflux transporters. Researchers recommend:

- Multi-tissue sampling with time-course analysis.

- Use of stable isotope-labeled standards (e.g., -T-2 triol) to improve recovery rates .

- Contradiction : Tenebrio molitor larvae studies detected this compound in degradation pathways, suggesting model-dependent variability .

Q. How do microbial communities influence this compound formation, and what are implications for agricultural detoxification strategies?

- Methodology : Soil bacteria (e.g., Bacillus spp.) and rat liver esterases convert T-2 toxin to this compound via carboxyl esterase activity . However, this does not fully detoxify the compound. Researchers use enrichment cultures and metagenomics to identify degradative pathways .

- Key Finding : Microbial transformation rates vary; e.g., Fusarium spp. re-metabolize this compound, complicating bioremediation efforts .

Q. What role does this compound play in the "masked mycotoxin" paradigm, and how can its bioavailability be assessed?

- Methodology : this compound may form conjugates (e.g., glucosides) that evade detection but hydrolyze in vivo. To study this:

- Use synthetic this compound glucoside (T2-G) and compare hydrolysis rates in vitro (e.g., simulated gastric fluid) and in vivo (rodent models).

- Apply toxicokinetic modeling to estimate oral bioavailability and residual risks .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.